Compound Description: Ivacaftor is an FDA-approved potentiator drug used to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cystic fibrosis patients. It acts by increasing the channel open probability of CFTR, thus enhancing chloride ion transport. []
Relevance: While structurally different from N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide, Ivacaftor serves as a reference point for comparing the activity and potential benefits of novel CFTR potentiators. The research aims to identify potentiators that do not share Ivacaftor's reported drawbacks, such as reducing CFTR stability and corrector efficacy. [] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648)
Compound Description: Lumacaftor is a CFTR corrector that improves the cellular processing of the most common CFTR mutation, ΔF508. This action increases the amount of functional CFTR protein at the cell surface, aiming to ameliorate the underlying cause of cystic fibrosis. [, ]
Relevance: This compound highlights the importance of developing potentiators that work synergistically with correctors like Lumacaftor. The paper emphasizes the need for potentiators that do not negatively impact the efficacy of correctors, a problem associated with Ivacaftor. Therefore, understanding the structural features that differentiate N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide from Lumacaftor is crucial for developing effective combination therapies for cystic fibrosis. [, ] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648, https://www.semanticscholar.org/paper/113b70ad30c7e66b79f3f11f419e45ed099fb37f)
Compound Description: Tezacaftor is another CFTR corrector that, similar to Lumacaftor, increases the amount of correctly folded ΔF508-CFTR protein at the cell surface. It is used in combination therapies alongside potentiators to manage cystic fibrosis. [, ]
Relevance: The paper explicitly mentions that both Tezacaftor and Lumacaftor's efficacy can be negatively affected by Ivacaftor. This emphasizes the need for potentiators like N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide that can enhance CFTR function without interfering with the action of these crucial corrector drugs. [, ] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648, https://www.semanticscholar.org/paper/113b70ad30c7e66b79f3f11f419e45ed099fb37f)
Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable CFTR corrector currently in clinical trials. It shows substantial improvements over existing CFTR correctors, including improved potency and a better drug interaction profile compared to Lumacaftor (VX-809). []
Relevance: Like Lumacaftor and Tezacaftor, the efficacy of ABBV-2222/GLPG2222 could potentially be impacted by co-administration with certain potentiators. Investigating whether N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide impacts the efficacy of ABBV-2222/GLPG2222 would be relevant for assessing its suitability for combination therapy. [] (https://www.semanticscholar.org/paper/113b70ad30c7e66b79f3f11f419e45ed099fb37f)
Compound Description: This compound is a medroxalol analogue with enhanced beta-adrenergic blocking activity compared to medroxalol itself. This increased activity is attributed to the presence of the phenolic O-methyl group, suggesting the importance of this structural feature for beta-adrenergic antagonism. []
Relevance: Both Compound 13 and N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide share the 1,3-benzodioxol-5-yl moiety. While the specific target and activity of the target compound remain unclear from the provided information, this shared feature suggests potential exploration of the target compound's adrenergic activity, particularly considering the documented influence of subtle structural modifications in this class of compounds. [] (https://www.semanticscholar.org/paper/0296c70b7a2b4c5111f856bcaf2e354fcb444eb8)
Compound Description: Compound 22 is another medroxalol analogue, designed by replacing the aralkylamine side chain of medroxalol with a fragment known for its alpha-adrenergic blocking properties. This compound exhibits an interesting pharmacological profile with potential therapeutic applications. []
Relevance: Similar to Compound 13, the comparison with Compound 22 emphasizes the significance of side chain modifications on the pharmacological profile of compounds related to N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide. Exploring variations in the side chain of the target compound could potentially lead to derivatives with enhanced or distinct biological activities. [] (https://www.semanticscholar.org/paper/0296c70b7a2b4c5111f856bcaf2e354fcb444eb8)
Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles
Compound Description: These are chemical classes of compounds identified through high-throughput screening and structure-activity analysis as potential CFTR potentiators. They exhibit varying potencies, with some displaying EC50 values for ΔF508-CFTR potentiation down to 18 nM. Importantly, these classes do not interfere with corrector efficacy, making them promising candidates for combination therapies. []
Relevance: While the precise structure of N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide is not explicitly mentioned within these specific chemical classes, the paper's emphasis on identifying new potentiator chemotypes highlights the need to investigate the target compound's potential for CFTR potentiation and its suitability for combination therapy alongside correctors. [] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.